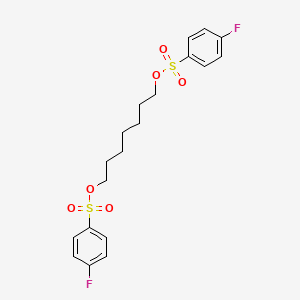
Butane-1,4-diyl bis(diethylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,4-diyl bis(diethylcarbamate) is an organic compound with potential applications in various fields such as chemistry, biology, and industry. It is characterized by its unique structure, which includes a butane backbone with diethylcarbamate groups attached at both ends. This compound is of interest due to its potential reactivity and utility in various synthetic and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(diethylcarbamate) typically involves the reaction of butane-1,4-diol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of butane-1,4-diol are replaced by diethylcarbamate groups. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of butane-1,4-diyl bis(diethylcarbamate) can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems and reactors can enhance the efficiency and consistency of the production process, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
Butane-1,4-diyl bis(diethylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of butane-1,4-diamine and other reduced derivatives.
Substitution: The diethylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbamates, while reduction can produce amines .
科学的研究の応用
Butane-1,4-diyl bis(diethylcarbamate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be utilized in the development of biochemical assays and as a reagent in various biological experiments.
Industry: Used in the production of coatings, adhesives, and other industrial materials.
作用機序
The mechanism of action of butane-1,4-diyl bis(diethylcarbamate) involves its interaction with specific molecular targets and pathways. The diethylcarbamate groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
類似化合物との比較
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): Similar in structure but with furan-2-carboxylate groups instead of diethylcarbamate.
Ethylene bis(dimethyldithiocarbamate): Contains ethylene backbone with dimethyldithiocarbamate groups.
Uniqueness
Butane-1,4-diyl bis(diethylcarbamate) is unique due to its specific functional groups and reactivity.
特性
CAS番号 |
31035-91-3 |
|---|---|
分子式 |
C14H28N2O4 |
分子量 |
288.38 g/mol |
IUPAC名 |
4-(diethylcarbamoyloxy)butyl N,N-diethylcarbamate |
InChI |
InChI=1S/C14H28N2O4/c1-5-15(6-2)13(17)19-11-9-10-12-20-14(18)16(7-3)8-4/h5-12H2,1-4H3 |
InChIキー |
BZBKIJMVKLUTBT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)OCCCCOC(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)
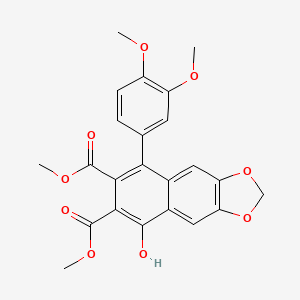
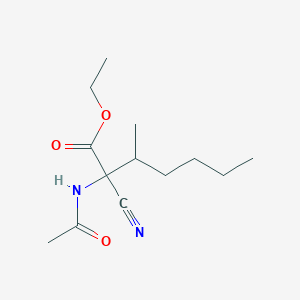
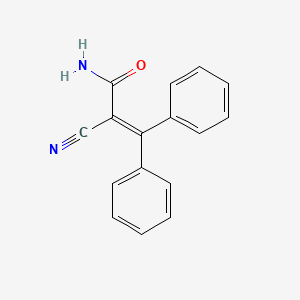
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

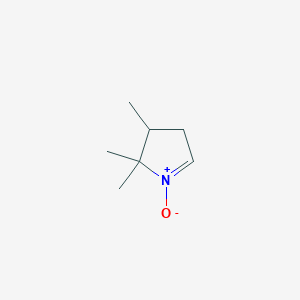
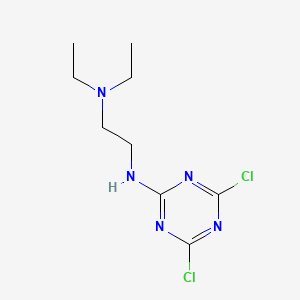
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
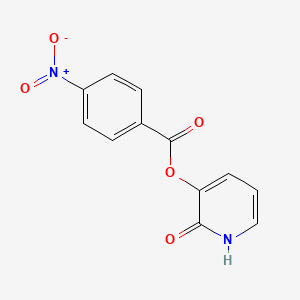
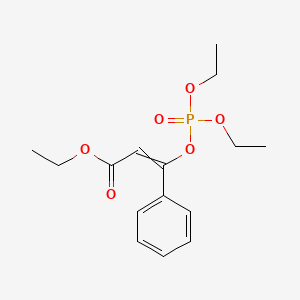
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
